2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride
Overview
Description
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs.
Mechanism of Action
Target of Action
Similar compounds have been found to have anti-tumor activity , suggesting potential targets within cancer pathways.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to have anti-tumor activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Similar compounds have shown anti-tumor activity , suggesting that they may inhibit cell proliferation and induce apoptosis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity .
Cellular Effects
The effects of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating certain signaling pathways and inhibiting others . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation reactions . Additionally, it can alter gene expression by binding to DNA and interfering with transcription factor binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These effects are often dose-dependent and can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress .
Metabolic Pathways
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites . Additionally, the compound can affect the activity of other metabolic enzymes, leading to alterations in energy production and utilization .
Transport and Distribution
Within cells and tissues, 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation can affect its activity and function, with higher concentrations often leading to more pronounced biological effects .
Subcellular Localization
The subcellular localization of 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride is critical for its activity. The compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . The compound’s activity can vary depending on its subcellular localization, with different effects observed in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(4,3-b)indole: A parent compound with similar structural features.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUFFFPURQWXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193451 | |
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40431-45-6 | |
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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